

Spectroscopic Data of 7-Chloroindoline: A Technical Guide

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Compound of Interest

Compound Name: 7-Chloroindoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **7-Chloroindoline**. Due to the limited availability of experimental spectra in the public domain, this guide presents predicted spectroscopic data obtained from computational modeling, alongside general experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and utilization of **7-Chloroindoline** in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **7-Chloroindoline**. These values were obtained using computational chemistry methods and serve as a reliable estimate in the absence of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **7-Chloroindoline**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.05	d	1H	Ar-H
6.85	t	1H	Ar-H
6.60	d	1H	Ar-H
3.60	t	2H	-CH ₂ -N
3.05	t	2H	-CH ₂ -C
~4.0 (broad)	s	1H	N-H

Solvent: CDCl₃. Frequency: 400 MHz. The chemical shift of the N-H proton can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for **7-Chloroindoline**

Chemical Shift (δ) ppm	Carbon Type	Assignment
149.5	Quaternary	C-N (Aromatic)
130.0	Tertiary	C-H (Aromatic)
128.5	Quaternary	C-Cl (Aromatic)
122.0	Tertiary	C-H (Aromatic)
118.0	Tertiary	C-H (Aromatic)
115.0	Quaternary	C-C (Aromatic)
47.0	Secondary	-CH ₂ -N
29.0	Secondary	-CH ₂ -C

Solvent: CDCl₃. Frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **7-Chloroindoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
~1600	Strong	C=C Aromatic Ring Stretch
~1480	Strong	C=C Aromatic Ring Stretch
~1330	Medium	C-N Stretch
~800	Strong	C-Cl Stretch
~750	Strong	Out-of-plane C-H Bend (Aromatic)

Technique: Attenuated Total Reflectance (ATR).

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **7-Chloroindoline**

m/z	Relative Intensity (%)	Proposed Fragment
153/155	100/33	[M] ⁺ (Molecular Ion, showing isotopic pattern for Cl)
125	High	[M - C ₂ H ₄] ⁺
118	Moderate	[M - Cl] ⁺
90	Moderate	[M - Cl - C ₂ H ₄] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **7-Chloroindoline** in a suitable deuterated solvent (e.g., chloroform- d , CDCl_3) in an NMR tube to a final volume of about 0.6-0.7 mL.^[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).^[2]
- **Instrument Setup:** Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.^[3]
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.^[4]
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.^{[2][5]} A longer acquisition time and a greater number of scans are generally required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.^[3] A relaxation delay of 1-2 seconds is common for qualitative spectra.^[3]
- **Data Processing:** Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.^[3]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy

- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.^{[6][7]}
- **Sample Application:** Place a small amount of solid or liquid **7-Chloroindoline** directly onto the ATR crystal surface, ensuring good contact.^[8] For solid samples, a pressure clamp may

be used to improve contact.^[7]

- **Spectrum Acquisition:** Acquire the IR spectrum of the sample. The number of scans can be varied to obtain a spectrum with a good signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

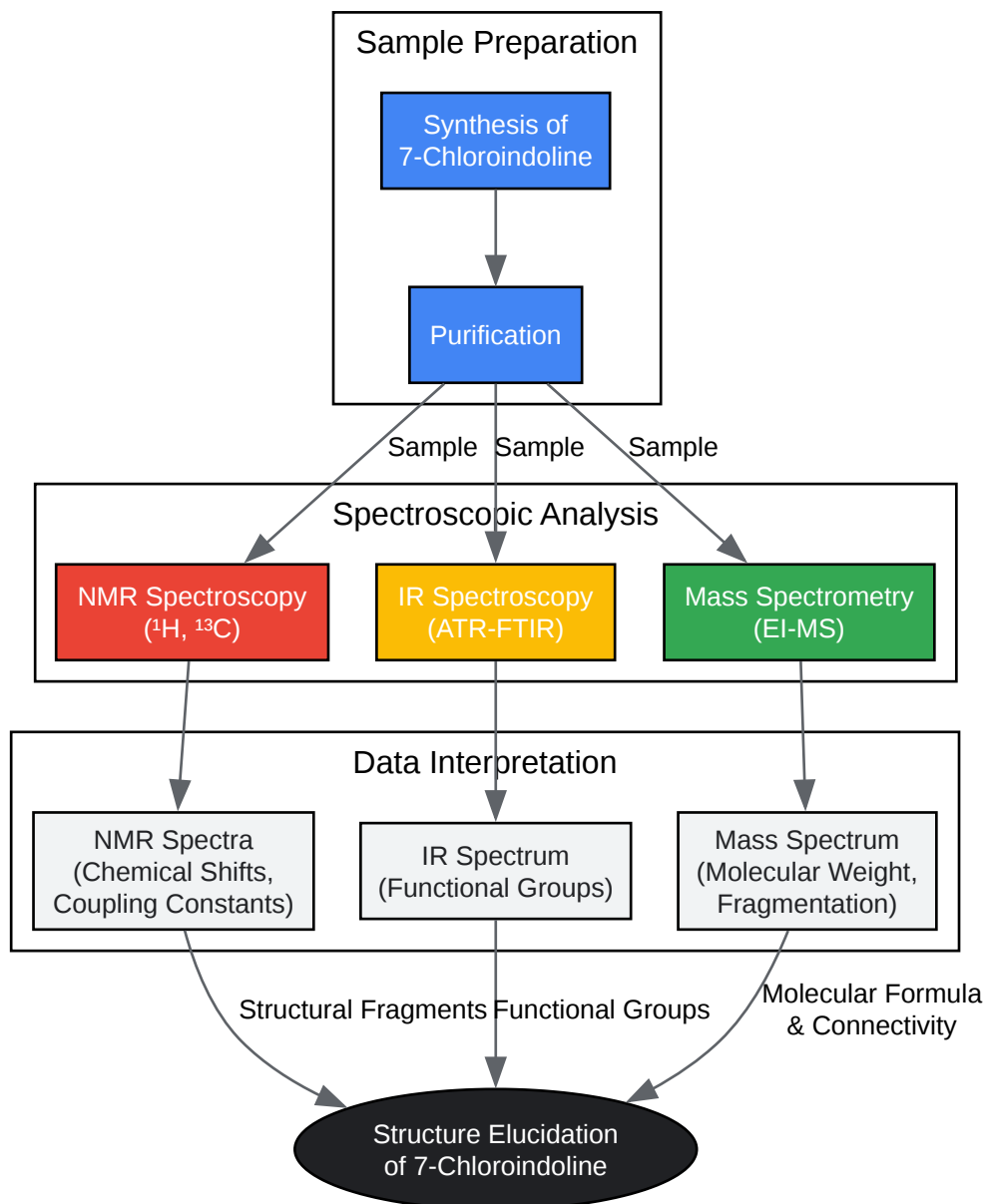
Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the volatile **7-Chloroindoline** sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.^[9] The sample is vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ($[M]^+$).^{[10][11]}
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged fragments and neutral radicals.^{[12][13]} The fragmentation pattern is highly reproducible under constant conditions.^[14]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Chloroindoline**.

General Workflow for Spectroscopic Analysis of 7-Chloroindoline



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Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of **7-Chloroindoline**.

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